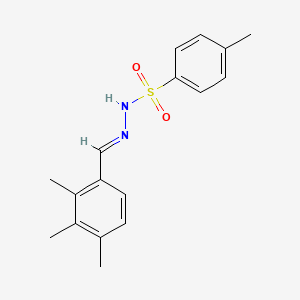

![molecular formula C13H12F3N3O3 B5523158 3,5-dimethyl-4-nitro-1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole](/img/structure/B5523158.png)

3,5-dimethyl-4-nitro-1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,5-dimethyl-4-nitro-1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as "DMNP" and is used in various biochemical and physiological studies.

Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

The synthesis and reactivity of pyrazole derivatives have been widely studied, with significant focus on their potential applications in the development of novel materials, catalysis, and biological activities. For instance, Dalinger et al. (2013) explored the synthesis and comparison of the reactivity of 3,4,5-trinitropyrazole and its derivatives through nucleophilic substitution reactions, highlighting the versatility of pyrazole compounds in chemical synthesis (Dalinger et al., 2013). Additionally, the study by A. A. Al-Hamdani and Wail Al Zoubi (2015) on new metal complexes of N3 tridentate ligand involving pyrazole derivatives showcased their potential in creating complexes with varied geometries, further emphasizing the compound's role in the advancement of coordination chemistry (Al-Hamdani & Zoubi, 2015).

Tautomerism and Structural Analysis

The tautomerism and structural analysis of pyrazole compounds provide critical insights into their chemical behavior and potential applications. For example, the work by Katritzky and Maine (1964) on the tautomerism of heteroaromatic compounds with five-membered rings, including pyrazoles, demonstrated the influence of structural variation on chemical properties, which can be pivotal in designing new molecules with desired functionalities (Katritzky & Maine, 1964).

Biological Activities

Research on pyrazole derivatives extends to their biological activities, highlighting their potential in medicinal chemistry. Sobiesiak et al. (2011) investigated the synthesis, X-ray structure, and cytotoxic effect of nickel(II) complexes with pyrazole ligands, revealing promising cytotoxic activities against several tumor cell lines. This suggests that pyrazole derivatives could serve as a basis for developing new anticancer agents (Sobiesiak et al., 2011).

Photocatalytic Applications

Furthermore, the study on the synthesis, characterization, antibacterial, and DNA photocleavage study of 1-(2-Arenethyl)-3, 5-dimethyl-1H-pyrazoles by Sharma et al. (2020) showcases the photocatalytic potential of pyrazole derivatives. Their findings on DNA photocleavage activity hint at the utility of these compounds in biotechnological applications, such as gene editing and molecular diagnostics (Sharma et al., 2020).

Eigenschaften

IUPAC Name |

3,5-dimethyl-4-nitro-1-[[3-(trifluoromethyl)phenoxy]methyl]pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F3N3O3/c1-8-12(19(20)21)9(2)18(17-8)7-22-11-5-3-4-10(6-11)13(14,15)16/h3-6H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWZMZNSXIROASA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1COC2=CC=CC(=C2)C(F)(F)F)C)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F3N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

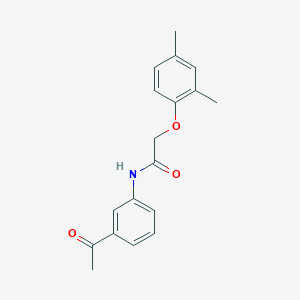

![N-({1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5523075.png)

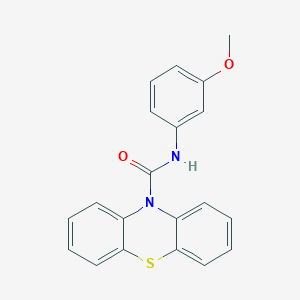

![N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide dihydrochloride](/img/structure/B5523087.png)

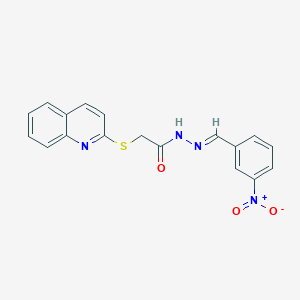

![2-methyl-4-(4-{[(2S)-2-(1-piperidinylcarbonyl)-1-pyrrolidinyl]methyl}phenyl)-2-butanol](/img/structure/B5523101.png)

![3-[(3-chloro-4-methoxybenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5523105.png)

![3-{2-[(1S,4S)-5-benzyl-2,5-diazabicyclo[2.2.1]hept-2-yl]-2-oxoethyl}-7-fluoro-2-methyl-1H-indole](/img/structure/B5523139.png)

![N,N,2-trimethyl-6-[4-(2-phenoxypropanoyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5523142.png)

![9-(2-chlorobenzoyl)-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5523143.png)

![5-[2-(1,1-dioxidothiomorpholin-4-yl)benzoyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5523146.png)

![methyl (4-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenoxy)acetate](/img/structure/B5523151.png)

![ethyl 4-{[(3-methoxyphenyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5523173.png)